Bis(2-methyl-2-propanyl) 2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)
Overview
Description
Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate): is a complex organic compound with a molecular formula of C36H44N6O4 and a molecular weight of 624.77 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes biphenyl and imidazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) involves multiple steps, typically starting with the preparation of the biphenyl and imidazole intermediates. These intermediates are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis would generally follow similar steps as in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and biphenyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(2-methyl-2-propanyl)phenol: Similar in structure but lacks the imidazole moiety.
4,4′-Di-tert-butyl-2,2′-bipyridine: Contains bipyridine instead of biphenyl.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another biphenyl derivative but with different substituents.
Uniqueness
What sets Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) apart is its unique combination of biphenyl and imidazole groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C36H44N6O4 |
---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
tert-butyl 2-[5-[4-[4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C36H44N6O4/c1-35(2,3)45-33(43)41-19-7-9-29(41)31-37-21-27(39-31)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-22-38-32(40-28)30-10-8-20-42(30)34(44)46-36(4,5)6/h11-18,21-22,29-30H,7-10,19-20H2,1-6H3,(H,37,39)(H,38,40) |
InChI Key |
WPMTYMFNINZZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)OC(C)(C)C |
Origin of Product |
United States |
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